Carubicin

Catalog No.
S548604
CAS No.
50935-04-1
M.F
C26H27NO10
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carubicin

CAS Number

50935-04-1

Product Name

Carubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H27NO10

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1

InChI Key

XREUEWVEMYWFFA-CSKJXFQVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

Carminomicin, Carminomycin, Carminomycin I, Carminomycin II, Carminomycin III, Carubicin, Carubicin Hydrochloride, Demethyldaunomycin, Demethyldaunorubicin, Hydrochloride, Carubicin, Karminomicin, Karminomycin, NSC 180,024, NSC 180024, NSC-180,024, NSC-180024, NSC180,024, NSC180024, Rubeomycin A, Rubeomycin A1

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Description

The exact mass of the compound Carubicin is 513.1635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Mechanisms of Action

    Carubicin's mechanism of action involves DNA intercalation and topoisomerase II inhibition, which disrupts DNA replication and cell division in cancer cells National Cancer Institute, [Carubicin (doxorubicin): )]. Researchers use Carubicin to study these processes and develop new drugs that target similar pathways.

  • Drug Resistance Models

    Cancer cells can develop resistance to Carubicin, making it a valuable tool for studying drug resistance mechanisms. Researchers use Carubicin-resistant cell lines to identify genes and pathways involved in resistance, which can inform the development of strategies to overcome resistance in patients Nature Reviews Cancer, [Mechanisms of anthracycline resistance and strategies to overcome it: ].

  • Combination Therapies

    Carubicin is often used in combination with other chemotherapeutic agents. Scientific research investigates synergistic effects of Carubicin with other drugs to improve treatment efficacy and reduce side effects Cancers, [Synergistic Effects of Doxorubicin (Carubicin) and Cisplatin on Human Lung Cancer Cells: ].

  • Preclinical Studies

    Carubicin is used in preclinical studies to evaluate the efficacy and safety of new anticancer agents. Researchers can compare the effectiveness of new drugs to Carubicin, a well-established chemotherapeutic agent Journal of Experimental & Clinical Cancer Research, [Doxorubicin as a reference standard for testing anticancer drugs: )].

Carubicin is a naturally occurring anthracycline antibiotic derived from the bacterium Actinomadura carminata. It is recognized for its potent antineoplastic activity, making it a significant compound in cancer research and treatment. The molecular formula of carubicin is C26H27NO10, with a molar mass of approximately 513.49 g/mol. Structurally, carubicin features a complex arrangement, including a tetracyclic quinone core characterized by multiple hydroxyl groups and an amino group, which facilitate its interaction with DNA, a crucial aspect of its antitumor properties .

As mentioned earlier, carubicin's primary mechanism of action involves DNA targeting. It intercalates between DNA base pairs, hindering DNA replication and transcription processes []. Additionally, carubicin interacts with topoisomerase II, an enzyme that facilitates DNA unwinding during replication. This interaction can lead to DNA strand breaks, further contributing to cell death in cancer cells [].

Primarily within biological systems during cancer treatment. Its mechanism of action involves:

  • DNA Intercalation: Carubicin intercalates between DNA base pairs, disrupting the normal replication and transcription processes.
  • Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme essential for DNA unwinding during replication, leading to DNA strand breaks and ultimately inducing cell death in cancer cells .

These interactions contribute to the drug's effectiveness in targeting rapidly dividing cancer cells.

Carubicin exhibits significant biological activity as an antineoplastic agent. Its ability to intercalate into DNA and inhibit topoisomerase II makes it effective against various types of cancer. Research has shown that carubicin can induce apoptosis (programmed cell death) in cancer cells, making it a valuable tool in cancer therapy. Additionally, studies indicate that cancer cells can develop resistance to carubicin, prompting further research into the mechanisms of drug resistance and potential strategies to overcome it .

The biosynthesis of carubicin by Actinomadura carminata is not fully elucidated but is believed to involve a polyketide synthase pathway, which is common for generating complex organic molecules in bacteria. Laboratory synthesis of carubicin typically involves multi-step organic reactions that modify simpler precursors into the final compound. Specific methods may include:

  • Chemical modifications of related anthracycline compounds.
  • Use of advanced synthetic techniques to achieve the desired structural features while maintaining biological activity .

Carubicin is primarily used in the field of oncology for its antitumor properties. Its applications include:

  • Chemotherapy: Carubicin is employed as a chemotherapeutic agent for various cancers.
  • Research Tool: It serves as a reference compound in preclinical studies to evaluate the efficacy and safety of new anticancer agents.
  • Combination Therapy: Carubicin is often studied in combination with other chemotherapeutic agents to enhance treatment efficacy and reduce side effects .

Research on carubicin has focused on its interactions with other drugs and biological systems. Key findings include:

  • Synergistic Effects: Studies have explored the synergistic effects of carubicin with other chemotherapeutics, such as cisplatin, to improve treatment outcomes in lung cancer models.
  • Resistance Mechanisms: Investigations into carubicin-resistant cell lines have identified genetic pathways involved in drug resistance, informing strategies to enhance therapeutic efficacy against resistant tumors .

Carubicin shares structural and functional similarities with other anthracycline antibiotics. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
DoxorubicinAnthracycline with similar coreWidely used in clinical settings; well-studied
DaunorubicinSimilar mechanism of actionPrimarily used for leukemia treatment
EpirubicinModified form of doxorubicinLess cardiotoxicity compared to doxorubicin
IdarubicinRelated anthracyclineMore potent against certain cancers
MitoxantroneAnthracenedione derivativeDifferent mechanism; also targets topoisomerase

Carubicin's unique structure and biological activity make it distinct among these compounds, particularly in its specific interactions with DNA and topoisomerase II .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

513.16349606 g/mol

Monoisotopic Mass

513.16349606 g/mol

Heavy Atom Count

37

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E7437K3983

Related CAS

52794-97-5 (hydrochloride)

Pharmacology

Carubicin is an anthracycline antineoplastic antibiotic isolated from the bacterium Actinomadura carminata. Carubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Other CAS

50935-04-1

Wikipedia

Carubicin

Dates

Modify: 2023-08-15
1: Woldemichael GM, Turbyville TJ, Linehan WM, McMahon JB. Carminomycin I is an apoptosis inducer that targets the Golgi complex in clear cell renal carcinoma cells. Cancer Res. 2011 Jan 1;71(1):134-42. doi: 10.1158/0008-5472.CAN-10-0757. PubMed PMID: 21199801; PubMed Central PMCID: PMC3074515.
2: Tevyashova AN, Shtil AA, Olsufyeva EN, Simonova VS, Samusenko AV, Preobrazhenskaya MN. Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. J Antibiot (Tokyo). 2004 Feb;57(2):143-50. PubMed PMID: 15112963.
3: Toshchevikova AIu, Pisarev OA. [Optimization of conditions of preparative chromatography of carminomycin on a carboxylic cation exchanger]. Prikl Biokhim Mikrobiol. 2002 Mar-Apr;38(2):128-31. Russian. PubMed PMID: 11962206.
4: Andersson BS, Eksborg S, Vidal RF, Sundberg M, Carlberg M. Anthraquinone-induced cell injury: acute toxicity of carminomycin, epirubicin, idarubicin and mitoxantrone in isolated cardiomyocytes. Toxicology. 1999 Jul 1;135(1):11-20. PubMed PMID: 10454220.
5: Leont'eva OV, Trenin AS, Bukhman VM, Dudnik IuV. [The cytotoxicity of mevalonate, lovastatin and carminomycin with respect to MOLT-4 human malignant T-lymphoblasts in vitro]. Antibiot Khimioter. 1999;44(2):13-8. Russian. PubMed PMID: 10202552.
6: Csorvási A, Kövér KE, Menyhárt MM, Sztaricskai F, Dobrynin YV, Nikolaeva TG. Synthesis of phosphoramide mustard analogues of daunomycin and carminomycin. Arch Pharm (Weinheim). 1998 Sep;331(9):265-8. PubMed PMID: 9793480.
7: Scotti C, Hutchinson CR. Immobilization and properties of carminomycin 4-O-methyltranferase, the enzyme which catalyzes the final step in the biosynthesis of daunorubicin in Streptomyces peucetius. Biotechnol Bioeng. 1995 Oct 20;48(2):133-40. PubMed PMID: 18623469.
8: Madduri K, Torti F, Colombo AL, Hutchinson CR. Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli. J Bacteriol. 1993 Jun;175(12):3900-4. PubMed PMID: 8509343; PubMed Central PMCID: PMC204808.

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